(5Z)-2-(furan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound featuring a furan ring, a triazolo-thiazole core, and a phenyl group with a propenyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by their coupling with the triazolo-thiazole core under specific conditions. Common reagents include organic solvents, catalysts, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the propenyloxy group can be reduced to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated propenyloxy derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar propenyl group but lacks the complex triazolo-thiazole core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic acid group, used in similar synthetic applications.
Uniqueness
(5Z)-2-(FURAN-2-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of a furan ring, a triazolo-thiazole core, and a phenyl group with a propenyloxy substituent
Properties
Molecular Formula |
C18H13N3O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(5Z)-2-(furan-2-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H13N3O3S/c1-2-9-23-13-7-5-12(6-8-13)11-15-17(22)21-18(25-15)19-16(20-21)14-4-3-10-24-14/h2-8,10-11H,1,9H2/b15-11- |
InChI Key |
LSYQPRMRKUQSNF-PTNGSMBKSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Origin of Product |
United States |
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